molecular formula C8H7F3O3S B091553 4-(Trifluoromethylsulfonyl)anisole CAS No. 15183-74-1

4-(Trifluoromethylsulfonyl)anisole

Cat. No.: B091553
CAS No.: 15183-74-1
M. Wt: 240.2 g/mol
InChI Key: YZMRPUPSJOQDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethylsulfonyl)anisole is a useful research compound. Its molecular formula is C8H7F3O3S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonic acid, a related compound to 4-(Trifluoromethylsulfonyl)anisole, is utilized in organic synthesis for various reactions including electrophilic aromatic substitution and the formation of carbon–carbon bonds. Its high protonating power and low nucleophilicity facilitate the generation of cationic species from organic molecules, which can be instrumental in synthesizing new organic compounds. This underscores the potential of trifluoromethylsulfonyl derivatives like this compound in synthetic organic chemistry, making it a valuable reagent for facilitating complex organic reactions (Kazakova & Vasilyev, 2017).

Environmental Impact and Degradation

Polyfluoroalkyl chemicals, which include compounds structurally related to this compound, are scrutinized for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs). Studies on microbial degradation highlight the resilience of these compounds in the environment, pointing to the necessity of understanding their fate for regulatory and remediation purposes. This highlights the broader environmental implications of using and disposing of compounds like this compound and the need for research into their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).

Chemical Reactions and Applications

This compound, through its trifluoromethylsulfonyl group, plays a crucial role in the trifluoromethylation and related chemical reactions, including the synthesis of carbon–carbon and carbon–heteroatom bonds. Its utility in promoting electrophilic chlorination and other reactions underscores its versatility and importance in organic chemistry, providing pathways to synthesize compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Chachignon, Guyon, & Cahard, 2017).

Safety and Hazards

4-(Trifluoromethylsulfonyl)anisole is not intended for human or veterinary use. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may cause drowsiness or dizziness .

Future Directions

4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.

Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of this compound.

Properties

IUPAC Name

1-methoxy-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMRPUPSJOQDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344662
Record name 4-(Trifluoromethylsulfonyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-74-1
Record name 4-(Trifluoromethylsulfonyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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